molecular formula C22H25ClN6O B1139329 CC-401 hydrochloride CAS No. 1438391-30-0

CC-401 hydrochloride

Cat. No. B1139329
M. Wt: 424.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CC-401 hydrochloride, also known as JNK-401, is a potent inhibitor of all three forms of JNK (c-Jun N-terminal kinase) with Ki values ranging from 25 to 50 nM . It has at least 40-fold selectivity for JNK compared to other related kinases . It is used for research purposes only .


Molecular Structure Analysis

The molecular formula of CC-401 hydrochloride is C22H25ClN6O . Its molecular weight is 424.9 g/mol . The InChI string and the canonical SMILES string are also provided .

Scientific Research Applications

1. JNK Signaling in Glomerulonephritis

CC-401 hydrochloride has been identified as a specific JNK inhibitor and studied for its role in immune-induced renal injury. In research conducted by Flanc et al. (2007), it was observed that CC-401 hydrochloride could block JNK signaling and reduce proteinuria in acute disease models. Moreover, continuous treatment with this compound was found to suppress glomerular and tubulointerstitial damage. This study suggests that JNK inhibitors like CC-401 hydrochloride may have potential as therapeutic agents in the treatment of human glomerulonephritis (Flanc et al., 2007).

Safety And Hazards

CC-401 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers Several papers have cited the use of CC-401 hydrochloride . These include studies published in Science , Cell Systems , and Molecular Cancer Research . These papers could provide more detailed information on the applications and effects of CC-401 hydrochloride.

properties

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVXKYKWOUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CC-401 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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